1-(Tert-butoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Characterization of Substituted Phenyl Azetidines
This study outlines the synthesis of substituted phenyl azetidines, showcasing a methodology that involves the use of tert-butoxy anhydride, illustrating the compound's utility in creating intermediates with potential antimicrobial activity. The compounds synthesized in this research were characterized and analyzed for their antimicrobial properties, indicating the significance of such chemical structures in drug discovery and development (Doraswamy & Ramana, 2013).
Molecular Self-Assembling and Spectroscopic Studies
Investigations into the self-associations of tert-butanol derivatives highlight the compound's role in understanding molecular interactions and the formation of complex structures. These studies, focusing on spectroscopic observations, contribute to a deeper comprehension of the self-assembling behaviors of molecules, which is crucial in the development of nanomaterials and the study of biological systems (Iwahashi et al., 2000).
Surface Chemistry and Catalysis
Research on the thermal activation of tert-butyl alcohol derivatives on metal surfaces provides insights into the formation of surface intermediates and reaction pathways. These findings are essential for the development of catalytic processes and the enhancement of chemical reactions used in industrial applications, demonstrating the compound's relevance in surface chemistry and material science (Zhao, Deng, & Zaera, 2010).
Future Directions
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2.ClH/c1-11-5-7-14(8-6-11)9-12(15)10-16-13(2,3)4;/h11-12,15H,5-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTYQYYQAWNCPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC(C)(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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